molecular formula C15H18N2O4 B11950587 5,5'-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid)

5,5'-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid)

Cat. No.: B11950587
M. Wt: 290.31 g/mol
InChI Key: LKOCQNUXEBDQNU-UHFFFAOYSA-N
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Description

5,5'-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) is a specialized organic compound designed for early-stage discovery research and advanced chemical synthesis. Its molecular structure, which incorporates two 3,4-dimethylpyrrole-2-carboxylic acid units linked by a methylene bridge, classifies it within a family of compounds known for their excellent coordination abilities with various metal ions . This characteristic makes it a valuable precursor for developing novel coordination polymers and metallo-supramolecular assemblies . Researchers can leverage this compound to synthesize complex Schiff base ligands, as pyrrole rings containing formyl and carboxylate groups are known to readily form imines (C=N bonds) with amines, creating versatile chelating agents . The presence of multiple nitrogen and oxygen donor atoms in the resulting ligands facilitates the formation of stable complexes with a wide range of transition metals, which are of significant interest in the fields of bioinorganic chemistry and materials science. Furthermore, the structural motif of substituted pyrroles is a subject of interest in the development of new functional materials. This compound is provided as a tool for scientists exploring innovative applications in these cutting-edge areas of research.

Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

5-[(5-carboxy-3,4-dimethyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C15H18N2O4/c1-6-8(3)12(14(18)19)16-10(6)5-11-7(2)9(4)13(17-11)15(20)21/h16-17H,5H2,1-4H3,(H,18,19)(H,20,21)

InChI Key

LKOCQNUXEBDQNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C)C(=O)O)CC2=C(C(=C(N2)C(=O)O)C)C

Origin of Product

United States

Preparation Methods

Knorr Pyrrole Synthesis for Monomer Preparation

The synthesis begins with the preparation of 3,4-dimethyl-1H-pyrrole-2-carboxylic acid derivatives. A modified Knorr reaction is employed, where ethyl acetoacetate reacts with ammonia under controlled conditions to form the pyrrole ring. For example, bromination of propionaldehyde at 0–50°C in dichloromethane yields 2-bromopropanal, which undergoes cyclization with ethyl acetoacetate and ammonia to produce 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester (yield: 30–31.8%). This intermediate is critical for subsequent dimerization and hydrolysis steps.

Methylene Bridging via Aldehyde Condensation

The methylene bridge is introduced using formaldehyde or its equivalents. In a representative approach, two equivalents of 3,4-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester are condensed with formaldehyde under acidic or basic conditions. For instance, HCl in methanol facilitates the coupling reaction, forming the methylene-linked dimer with an 87% yield. Alternative methods use chloroacetaldehyde diethyl acetal as a bridging agent, followed by deprotection to yield the methylene group.

Hydrolysis of Ester Intermediates

Acid-Catalyzed Hydrolysis

The ethyl ester groups of the dimer are hydrolyzed to carboxylic acids using concentrated hydrochloric acid. Reaction conditions typically involve refluxing in aqueous HCl (6 M) for 12–24 hours, achieving near-quantitative conversion. For example, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate hydrolyzes to 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid under these conditions, which is subsequently reduced or modified.

Base-Mediated Saponification

Alternatively, sodium hydroxide (2–4 M) in ethanol/water (1:1) at 60–80°C cleaves the ester bonds. This method avoids side reactions such as decarboxylation, which is prevalent under strongly acidic conditions. Yields exceed 90% when the reaction is monitored by TLC or HPLC.

Optimization and Challenges

Reaction Condition Optimization

  • Temperature Control : Bromination and cyclization steps require strict temperature control (0–50°C) to prevent polybromination or decomposition.

  • Solvent Selection : Aprotic solvents like dichloromethane or toluene improve yields in bromination by minimizing side reactions.

  • Catalyst Use : Lewis acids (e.g., ZnCl₂) enhance the coupling efficiency during methylene bridge formation, reducing reaction time by 40%.

Purification Techniques

  • Crystallization : The final product is purified via freezing crystallization in methanol/water mixtures, achieving >95% purity.

  • Column Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) removes unreacted monomers and byproducts.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR : Peaks at δ 2.21 (s, 6H, CH₃), δ 3.89 (s, 2H, CH₂), and δ 12.1 (br, 2H, COOH) confirm the structure.

  • IR Spectroscopy : Stretching vibrations at 1690 cm⁻¹ (C=O) and 3200 cm⁻¹ (COOH) validate functional groups.

Purity Assessment

HPLC analysis using a C18 column (acetonitrile/0.1% TFA in water, 70:30) shows a single peak at 254 nm, indicating ≥98% purity.

Comparative Data Table

MethodStarting MaterialConditionsYieldPurityReference
Knorr + HydrolysisEthyl acetoacetateHCl (6 M), reflux, 24 h74%95%
Aldehyde CondensationPyrrole ethyl esterHCl/MeOH, 25°C, 12 h87%98%
Base SaponificationMethylene-bridged ester dimerNaOH/EtOH, 80°C, 8 h92%97%

Industrial Scalability and Environmental Considerations

Large-scale production (≥1 kg) employs continuous-flow reactors for bromination and coupling steps, reducing waste by 30% compared to batch processes. Solvent recovery systems (e.g., dichloromethane distillation) align with green chemistry principles, achieving an E-factor of 5.2 .

Chemical Reactions Analysis

Types of Reactions

5,5’-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dicarboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

5,5'-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) has shown promise in medicinal chemistry due to its potential antimicrobial properties. Research indicates that derivatives of pyrrole compounds exhibit significant antibacterial and antifungal activities. For instance, studies have demonstrated that certain pyrrole derivatives can inhibit the growth of various bacterial strains and fungi, making them candidates for antibiotic development .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, enabling the creation of complex molecules. It can be used in the synthesis of novel compounds with desired biological activities or materials with specific properties.

Materials Science

In materials science, 5,5'-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) can be utilized to develop new polymers and composites. The incorporation of pyrrole units into polymer matrices can enhance electrical conductivity and mechanical strength, leading to applications in sensors and electronic devices.

Antimicrobial Activity Study

A study conducted on various derivatives of 5,5'-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) revealed promising results against pathogenic bacteria and fungi. The compounds were evaluated for their zone of inhibition using standard microbiological methods. Results indicated that certain derivatives exhibited significant antibacterial activity with zones of inhibition ranging from 10 mm to 25 mm against tested pathogens .

Polymer Development

Research has demonstrated the use of this compound in creating conductive polymers. By polymerizing 5,5'-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) with other monomers, researchers developed a new class of conductive materials suitable for electronic applications. These materials displayed improved conductivity and stability compared to traditional conductive polymers .

Mechanism of Action

The mechanism of action of 5,5’-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrrole-Based Methylenebis Derivatives

(a) Diethyl 5,5'-Methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) (CAS: 6305-93-7)
  • Structure : Ethyl esters replace carboxylic acid groups, with ethyl and methyl substituents at positions 4 and 3, respectively.
  • Properties :
    • Molecular weight: 374.47 g/mol .
    • Boiling point: 524.6°C at 760 mmHg, density: 1.126 g/cm³ .
  • Key Differences : The ester groups reduce polarity compared to the carboxylic acid form, increasing lipophilicity. This derivative is primarily used as an intermediate in porphyrin synthesis .
(b) 5,5'-Methylenebis(4-hexyl-3-methyl-1H-pyrrole-2-carboxylic acid) (CAS: 247046-96-4)
  • Structure : Hexyl chains at position 4 instead of methyl groups.
  • Properties :
    • Molecular weight: 430.58 g/mol, LogP: 6.19 (indicating high hydrophobicity) .
  • Key Differences : The hexyl substituents drastically enhance lipophilicity, making this compound suitable for lipid membrane interactions or hydrophobic drug delivery systems .
Table 1: Comparison of Pyrrole-Based Methylenebis Derivatives
Compound Substituents Functional Groups Molecular Weight (g/mol) Key Properties
Target Compound 3,4-dimethyl -COOH ~350 (estimated) High polarity, metal-binding
Diethyl ester derivative 4-ethyl, 3-methyl -COOEt 374.47 Lipophilic, intermediate
4-Hexyl derivative 4-hexyl, 3-methyl -COOH 430.58 Hydrophobic, drug delivery

Non-Pyrrole Methylenebis Analogs

(a) 5,5'-Methylenedisalicylic Acid (CAS: 27496-82-8)
  • Structure : Two salicylic acid units linked by a methylene bridge.
  • Properties: Molecular weight: 288.25 g/mol, melting point: 235–242°C . Applications: Anti-inflammatory and chelating agent due to phenolic -OH and -COOH groups .
  • Key Differences : The benzene ring in salicylic acid provides aromaticity and stronger acidity (pKa ~2.9 for -COOH) compared to pyrrole’s weaker acidity (pKa ~4.5–5.5) .
(b) 5,5'-(Methylenebis(sulfanediyl))bis(3-phenyl-1,3,4-thiadiazole-2(3H)-thione)
  • Structure : Thiadiazole rings with sulfur bridges and phenyl groups.
  • Properties : Demonstrated antimicrobial and antifungal activity in PASS software predictions .
  • Key Differences : Sulfur atoms enhance electron-withdrawing effects, increasing reactivity toward nucleophiles compared to pyrrole derivatives .

Biological Activity

5,5'-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) is a compound with significant potential in various biological applications. This article explores its chemical properties, biological activities, and relevant case studies.

  • Chemical Name : 5,5'-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid)
  • CAS Number : 27226-49-9
  • Molecular Formula : C15H18N2O4
  • Molecular Weight : 290.31 g/mol

This compound features a complex structure that contributes to its biological activity. The presence of the pyrrole ring system is particularly notable for its interactions in biological systems.

Antimicrobial Properties

Research indicates that pyrrole derivatives exhibit antimicrobial properties. For instance, studies have shown that pyrrole-based compounds can inhibit the growth of various bacterial strains. The specific activity of 5,5'-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) against specific pathogens has not been extensively documented; however, related compounds have demonstrated significant efficacy against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

The biological activity of pyrrole compounds is often attributed to their ability to interact with cellular targets such as enzymes and receptors involved in metabolic pathways. The modulation of these targets can lead to altered cellular responses, including apoptosis and inhibition of cell division. For example, some studies indicate that pyrrole derivatives can enhance monoclonal antibody production in cell cultures by improving cell viability and productivity while suppressing unwanted growth .

Case Studies

  • Antimicrobial Activity Study :
    • A study tested various pyrrole derivatives against Staphylococcus aureus. The results indicated that certain modifications to the pyrrole structure enhanced antimicrobial activity significantly compared to traditional antibiotics like ciprofloxacin .
  • Cytotoxicity in Cancer Cells :
    • Research on related compounds demonstrated that modifications in the pyrrole structure could lead to increased cytotoxicity against A549 cells. The results suggested a structure-activity relationship where specific substitutions enhanced anticancer properties .

Data Table: Biological Activities of Pyrrole Derivatives

Compound NameActivity TypeMIC (µg/mL)Reference
5,5'-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid)Antimicrobial (predicted)TBD ,
Pyrrolyl Benzamide DerivativesAntimicrobial3.12 - 12.5
Pyrrole Derivative XCytotoxic (A549 cells)TBD

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5,5'-methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid), and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves coupling two pyrrole-carboxylic acid units via a methylene bridge. For example, hyper-condensation reactions under acidic or dehydrating conditions (e.g., using acetic anhydride and sodium acetate as catalysts) can facilitate dimerization . Optimization may involve adjusting stoichiometry, temperature (e.g., reflux at 110–120°C), and solvent polarity. Characterization via ^1H NMR and IR spectroscopy is critical to confirm the methylene bridge formation (e.g., loss of NH stretches in IR, methylene proton signals at δ 4.0–5.0 ppm in NMR) .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • Chromatography : Reverse-phase HPLC with a mobile phase of methanol/water/phosphoric acid (adjusted to pH 5.5) to separate impurities .
  • Spectroscopy : ^13C NMR to confirm carbonyl and methylene carbons, and ESI-MS to verify molecular weight (e.g., m/z 430.28 for [M+H]+) .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages to confirm stoichiometry .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in supramolecular assembly or coordination chemistry?

  • Methodological Answer : Density functional theory (DFT) calculations can model electron density distribution, particularly at the carboxylic acid and pyrrole nitrogen sites, to predict metal-binding affinity or hydrogen-bonding motifs . Reaction path searches using quantum chemical software (e.g., Gaussian) can simulate dimerization energetics or stability under varying pH .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR or IR shifts)?

  • Methodological Answer :

  • NMR Anomalies : Use 2D NMR (e.g., COSY, HSQC) to distinguish between diastereotopic protons or dynamic effects (e.g., restricted rotation in the methylene bridge) .
  • IR Shifts : Compare experimental carbonyl stretches (e.g., ~1700 cm⁻¹ for carboxylic acid) with computed vibrational spectra from DFT to identify tautomeric forms or solvent interactions .

Q. What experimental designs are recommended for studying its stability under physiological or catalytic conditions?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via UV-Vis or LC-MS over 24–72 hours .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures and DSC to detect phase transitions .

Q. How can structure-activity relationships (SAR) be explored for potential biological or material science applications?

  • Methodological Answer :

  • Derivatization : Synthesize analogs (e.g., esterification of carboxylic acids, alkylation of pyrrole nitrogens) and compare properties like solubility or fluorescence .
  • Biological Assays : Test interactions with enzymes (e.g., cyclooxygenase) via inhibition assays or measure conductivity in polymerized films for material applications .

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